molecular formula C27H24N2O5 B2437753 ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate CAS No. 1114835-46-9

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate

Cat. No.: B2437753
CAS No.: 1114835-46-9
M. Wt: 456.498
InChI Key: HVYAMWVWOMXXGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family. This compound is characterized by its unique structure, which includes a quinoline core, an ethyl ester group, and a methoxyphenylamino substituent. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The compound also contains a methoxyphenyl group, which could potentially influence its binding to biological targets. Methoxyphenyl groups are often involved in pi-pi stacking interactions with aromatic amino acids in proteins, which can contribute to the binding affinity and specificity of the compound .

The compound’s mode of action would depend on its specific biological targets. It might interact with these targets to alter their activity, leading to changes in cellular processes and biochemical pathways .

The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME), would influence its bioavailability and efficacy. These properties can be affected by various factors, such as the compound’s chemical structure, the route of administration, and the patient’s physiological condition .

The compound’s action could result in molecular and cellular effects, such as changes in gene expression, protein activity, or cellular signaling pathways. These effects would depend on the compound’s specific targets and mode of action .

Environmental factors, such as pH, temperature, and the presence of other molecules, could influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could affect the compound’s stability or its interaction with its targets .

Future Directions

The future research directions for this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine, materials science, or chemical synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate typically involves multiple steps. One common method includes the reaction of 2-methoxyphenyl isocyanate with an appropriate quinoline derivative under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with a base like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ethyl 4-{[(2-methoxyphenyl)carbamoyl]methoxy}-2-phenylquinoline-6-carboxylate stands out due to its unique combination of functional groups and its potential for diverse applications in various fields of research. Its complex structure allows for multiple interactions with biological targets, making it a valuable compound for further study.

Properties

IUPAC Name

ethyl 4-[2-(2-methoxyanilino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N2O5/c1-3-33-27(31)19-13-14-21-20(15-19)25(16-23(28-21)18-9-5-4-6-10-18)34-17-26(30)29-22-11-7-8-12-24(22)32-2/h4-16H,3,17H2,1-2H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVYAMWVWOMXXGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=CC=C3OC)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.